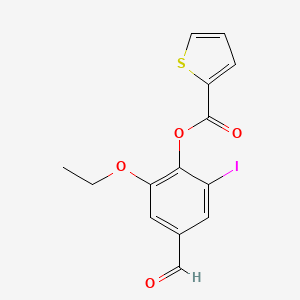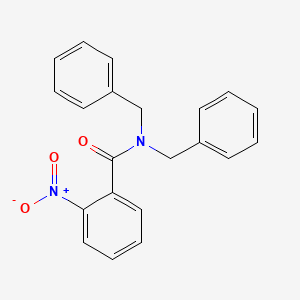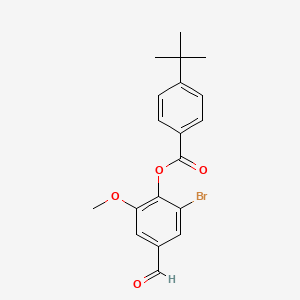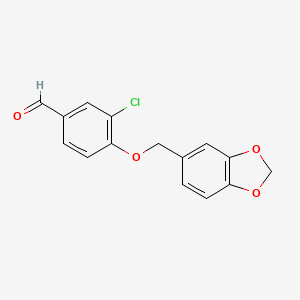
4-(1,3-benzodioxol-5-ylmethoxy)-3-chlorobenzaldehyde
Vue d'ensemble
Description
4-(1,3-Benzodioxol-5-ylmethoxy)-3-chlorobenzaldehyde is an organic compound that features a benzodioxole moiety and a chlorobenzaldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzodioxol-5-ylmethoxy)-3-chlorobenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-benzodioxole and 3-chlorobenzaldehyde.
Formation of Intermediate: The 1,3-benzodioxole is first converted to its methoxy derivative using a suitable methylating agent.
Coupling Reaction: The methoxy derivative is then coupled with 3-chlorobenzaldehyde under specific conditions to form the desired product. This step often involves the use of a base and a solvent such as dimethylformamide (DMF) or toluene.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and minimize by-products.
Automated Purification Systems: Using automated purification systems to ensure consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,3-Benzodioxol-5-ylmethoxy)-3-chlorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 4-(1,3-Benzodioxol-5-ylmethoxy)-3-chlorobenzoic acid.
Reduction: 4-(1,3-Benzodioxol-5-ylmethoxy)-3-chlorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(1,3-Benzodioxol-5-ylmethoxy)-3-chlorobenzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Mécanisme D'action
The mechanism of action of 4-(1,3-benzodioxol-5-ylmethoxy)-3-chlorobenzaldehyde involves its interaction with specific molecular targets. The benzodioxole moiety can interact with various enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1,3-Benzodioxol-5-yl)-3-chlorobenzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
4-(1,3-Benzodioxol-5-yl)-3-chlorobenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-(1,3-Benzodioxol-5-ylmethoxy)-3-bromobenzaldehyde: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
4-(1,3-Benzodioxol-5-ylmethoxy)-3-chlorobenzaldehyde is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the benzodioxole moiety and the chlorobenzaldehyde group allows for versatile chemical modifications and interactions with biological targets.
Propriétés
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethoxy)-3-chlorobenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c16-12-5-10(7-17)1-3-13(12)18-8-11-2-4-14-15(6-11)20-9-19-14/h1-7H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBBJUSRUUSGQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COC3=C(C=C(C=C3)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Benzyl-4-{4-[(4-fluorophenyl)sulfonyl]-2-(thiophen-2-yl)-1,3-oxazol-5-yl}piperazine](/img/structure/B3595173.png)
![4-[(4-bromophenyl)sulfonyl]-N-ethyl-2-(2-thienyl)-1,3-oxazol-5-amine](/img/structure/B3595177.png)
![1-[2-(2-chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-4-methylpiperazine](/img/structure/B3595183.png)
![2-(2-chlorophenyl)-4-[(4-fluorophenyl)sulfonyl]-N-(furan-2-ylmethyl)-1,3-oxazol-5-amine](/img/structure/B3595185.png)

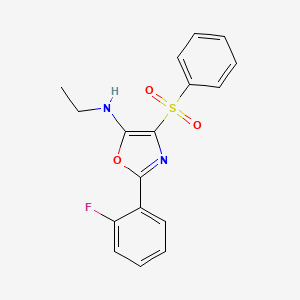
![N-cyclopropyl-2-(2-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B3595201.png)
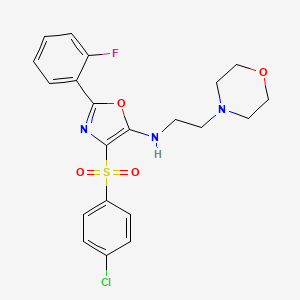
![[3-Bromo-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](morpholin-4-yl)methanone](/img/structure/B3595216.png)
![4-[(4-bromophenyl)sulfonyl]-2-(2-fluorophenyl)-N-methyl-1,3-oxazol-5-amine](/img/structure/B3595225.png)
![5-methyl-7-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3595228.png)
